2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol
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Overview
Description
2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol typically involves a diazo-coupling reaction. This process starts with the formation of a diazonium salt from an aromatic amine, which then reacts with a coupling component, such as 4-methylphenol, under acidic conditions to form the azo compound. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol
- 2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methyl-1-piperidinecarbodithioate
Uniqueness
2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
3219-73-6 |
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Molecular Formula |
C15H13N3O2S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol |
InChI |
InChI=1S/C15H13N3O2S/c1-9-3-6-13(19)12(7-9)17-18-15-16-11-5-4-10(20-2)8-14(11)21-15/h3-8,19H,1-2H3 |
InChI Key |
XXEIZMNNXCPRNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=NC3=C(S2)C=C(C=C3)OC |
Origin of Product |
United States |
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